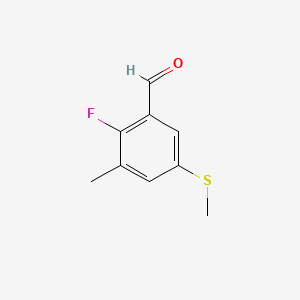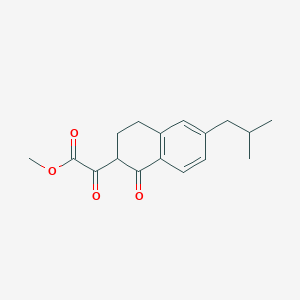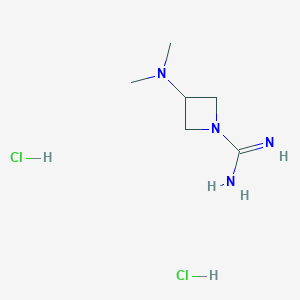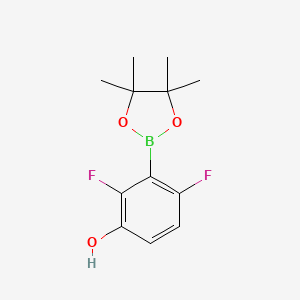
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto the benzaldehyde ring. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-methyl-5-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(methylthio)benzaldehyde
- 3-Fluoro-2-(methylthio)benzaldehyde
- 2-Fluoro-3-methylbenzaldehyde
Uniqueness
2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methylthio group on the benzene ring can lead to unique interactions and applications not seen in other similar compounds.
Propiedades
Fórmula molecular |
C9H9FOS |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-fluoro-3-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
Clave InChI |
PKVJOJHOFGFHGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)








![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

